molecular formula C16H10Cl2N2O B7739748 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide

2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide

Cat. No.: B7739748
M. Wt: 317.2 g/mol
InChI Key: YERJUASONIYYRB-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of cyano, dichlorophenyl, and phenylacrylamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide typically involves the reaction of 3,4-dichloroaniline with cyanoacetic acid derivatives under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a catalyst in some reactions.

    Boiling Ethanol: Common solvent for reactions involving this compound.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-14-7-6-13(9-15(14)18)20-16(21)12(10-19)8-11-4-2-1-3-5-11/h1-9H,(H,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERJUASONIYYRB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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